N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
CAS No.: 2034434-93-8
Cat. No.: VC7775916
Molecular Formula: C15H24N4O2
Molecular Weight: 292.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034434-93-8 |
|---|---|
| Molecular Formula | C15H24N4O2 |
| Molecular Weight | 292.383 |
| IUPAC Name | N-tert-butyl-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C15H24N4O2/c1-10-8-11(2)17-13(16-10)21-12-6-7-19(9-12)14(20)18-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,18,20) |
| Standard InChI Key | RULDWHYQZNGHCL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NC(C)(C)C)C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound’s molecular formula is C₁₅H₂₄N₄O₂, with a molecular weight of 292.383 g/mol. Its IUPAC name, N-tert-butyl-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide, reflects the tert-butyl carboxamide group at the pyrrolidine nitrogen and the 4,6-dimethylpyrimidin-2-yloxy substituent at the pyrrolidine C3 position. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NC(C)(C)C)C |
| InChIKey | RULDWHYQZNGHCL-UHFFFAOYSA-N |
| PubChem CID | 121017596 |
| Solubility | Not publicly available |
The pyrimidine ring’s 4,6-dimethyl groups enhance hydrophobic interactions, while the pyrrolidine’s tertiary nitrogen may facilitate hydrogen bonding.
Synthetic Considerations
Synthesis typically involves multi-step organic reactions:
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Ether Formation: Coupling 2-chloro-4,6-dimethylpyrimidine with 3-hydroxypyrrolidine under basic conditions to form the pyrrolidine-pyrimidine ether linkage.
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Carboxamide Installation: Reacting the pyrrolidine intermediate with tert-butyl isocyanate in the presence of a catalyst like DMAP.
Yield optimization remains challenging due to steric hindrance from the tert-butyl group, necessitating precise temperature and solvent control (e.g., THF or DMF).
Computational Insights and Target Prediction
Molecular Docking Studies
In silico analyses predict moderate binding affinity (Kᵢ ≈ 5–10 μM) for kinases and GTPases, attributed to:
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Pyrimidine-Pocket Interactions: The dimethylpyrimidine moiety occupies hydrophobic pockets in ATP-binding sites.
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Pyrrolidine Flexibility: The puckered pyrrolidine conformation adapts to enzyme active sites, as observed in analogs like (S)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate .
ADMET Profiling
Predictive models indicate:
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Moderate Lipophilicity: LogP ≈ 2.1, favoring blood-brain barrier penetration.
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CYP450 Inhibition Risk: Potential interaction with CYP3A4 due to the tert-butyl group’s metabolic stability.
Biological Activity and Mechanistic Hypotheses
Therapeutic Implications
The compound’s dual hydrophobic/hydrophilic character positions it as a candidate for:
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Oncology: Targeting tyrosine kinase-driven cancers.
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Neurology: Modulating neuroinflammatory pathways via GTPase binding.
Structural Analogs and Comparative Analysis
Tert-Butyl Carboxamide vs. Ester Derivatives
Comparative studies with (S)-3-(4,6-dimethylpyrimidin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1264038-39-2) reveal:
| Parameter | Target Compound | Ester Analog |
|---|---|---|
| Molecular Weight | 292.38 g/mol | 293.36 g/mol |
| LogP | 2.1 | 2.8 |
| Synthetic Yield | 45–55% | 60–70% |
The carboxamide’s hydrogen-bonding capacity may enhance target selectivity compared to the ester’s hydrolytic instability.
Diethylamino Pyrimidine Variants
Replacing dimethyl groups with diethylamino (as in PubChem CID 66570133) increases solubility (LogP ↓ 1.3) but reduces kinase binding affinity by 30% .
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